2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a dimethylamino group, a phenyl ring, a pyrazole ring, and a methoxybenzyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester. For instance, phenylhydrazine can react with ethyl acetoacetate to form 3-phenyl-1H-pyrazole.
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Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with dimethylamine under suitable conditions.
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Acylation Reaction: : The acetamide moiety can be introduced through an acylation reaction. This involves reacting the pyrazole derivative with an acyl chloride or anhydride in the presence of a base.
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Attachment of the Methoxybenzyl Group: : The final step involves the attachment of the methoxybenzyl group. This can be done through a nucleophilic substitution reaction where the acetamide derivative reacts with 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrazole ring are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide: Contains a chlorine atom instead of a methoxy group.
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide: Contains a fluorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide distinguishes it from its analogs, potentially affecting its pharmacokinetic properties, such as solubility and metabolic stability. This unique structural feature may also influence its binding affinity and specificity towards biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24(2)21-19(17-7-5-4-6-8-17)14-25(23-21)15-20(26)22-13-16-9-11-18(27-3)12-10-16/h4-12,14H,13,15H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUSZXJMFRPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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